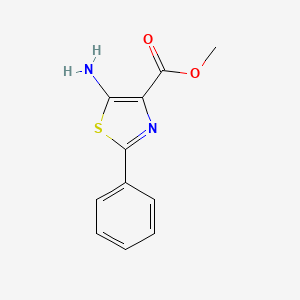
Methyl 5-amino-2-phenylthiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-amino-2-phenylthiazole-4-carboxylate is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical products. This compound is characterized by its thiazole ring, which contains both sulfur and nitrogen atoms, and a phenyl group attached to the second carbon of the ring. The presence of an amino group at the fifth position and a carboxylate ester group at the fourth position further defines its chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2-phenylthiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of α-bromoacetophenone with thiourea to form 2-phenylthiazole. This intermediate is then subjected to further reactions to introduce the amino and carboxylate groups. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production. The final product is typically purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
Methyl 5-amino-2-phenylthiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Halogenated or nitro-substituted phenyl thiazoles.
科学的研究の応用
Methyl 5-amino-2-phenylthiazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activities, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of agrochemicals and dyes.
作用機序
The mechanism of action of Methyl 5-amino-2-phenylthiazole-4-carboxylate involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to interfere with DNA replication or repair mechanisms in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- Methyl 2-amino-4-phenylthiazole-5-carboxylate
- 2-Phenylthiazole
- 5-Amino-2-phenylthiazole
Uniqueness
Methyl 5-amino-2-phenylthiazole-4-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both an amino group and a carboxylate ester group on the thiazole ring allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
特性
分子式 |
C11H10N2O2S |
|---|---|
分子量 |
234.28 g/mol |
IUPAC名 |
methyl 5-amino-2-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)16-10(13-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
InChIキー |
CJJCJSBPPRLPKI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(SC(=N1)C2=CC=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid](/img/structure/B13503222.png)
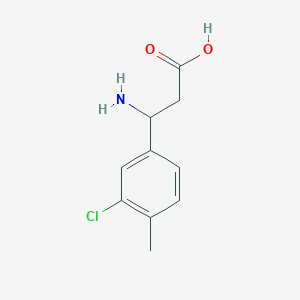
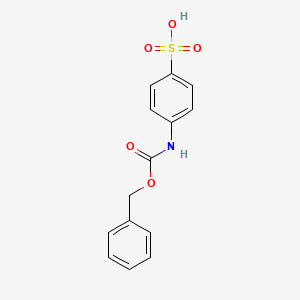
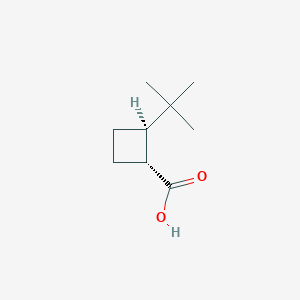

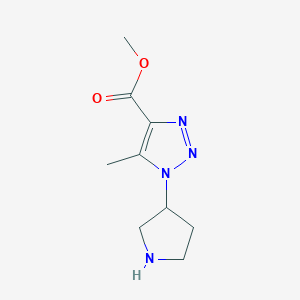





![rac-ethyl (1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carboxylate hydrochloride](/img/structure/B13503283.png)
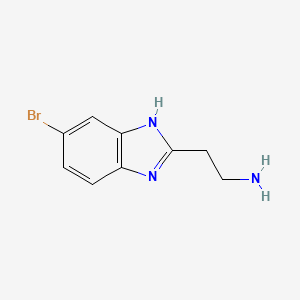
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)
